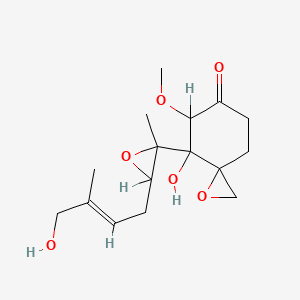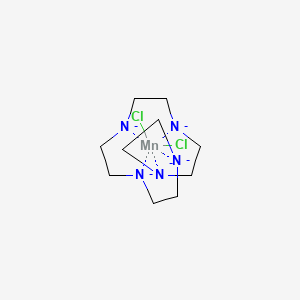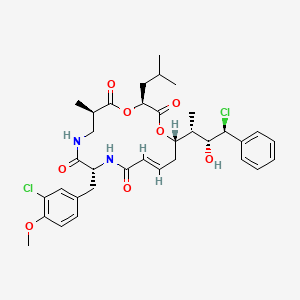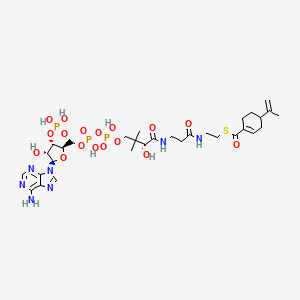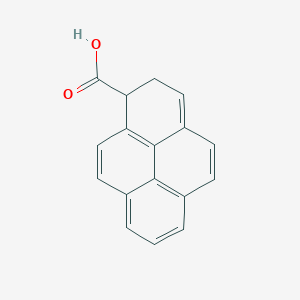
7,8-Dihydropyrene-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydropyrene-8-carboxylate is a member of phenanthrenes.
Aplicaciones Científicas De Investigación
Binding and Stereochemistry in Carcinogenicity
- Binding with Biological Molecules: Research has shown that certain diol epoxides derived from benzo[a]pyrene, closely related to 7,8-Dihydropyrene-8-carboxylate, bind stereospecifically with proteins, RNA, and DNA in vivo, indicating a potential role in carcinogenic processes (Koreeda et al., 1978).
Carcinogenic Potency
- Comparative Carcinogenic Study: A study demonstrated that benzo[a]pyrene 7,8-dihydrodiol, structurally related to 7,8-Dihydropyrene-8-carboxylate, was more carcinogenic than benzo[a]pyrene in newborn mice, suggesting a high carcinogenic potency of certain metabolites (Kapitulnik et al., 1977).
Structural Studies
- Crystal Structure Analysis: X-ray crystal diffraction analysis of similar compounds like 7-amino-8-R-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines, which include carboxylate structures similar to 7,8-Dihydropyrene-8-carboxylate, reveals important structural information, indicating a tendency to form hydrogen bonds (Mironovich & Ivanov, 2021).
Metabolic Pathways and Mutagenicity
- Metabolism and Mutagenicity: Metabolic studies of benzo[a]pyrene and its derivatives, closely related to 7,8-Dihydropyrene-8-carboxylate, show high mutagenicity and stereoselectivity in forming diol epoxides, indicating the importance of these compounds in understanding carcinogenic pathways (Thakker et al., 1977).
Synthesis and Chemical Properties
Synthesis of Related Compounds
The synthesis of 7-amino-2-pyrenecarboxylic acid, related to 7,8-Dihydropyrene-8-carboxylate, involved techniques such as Friedel−Crafts acylation, showcasing the potential for chemical manipulations and applications in research (Musa et al., 1996).
Stability in Aqueous Solutions
Research on the stability of 7,8-dihydropterins in air-equilibrated aqueous solutions, which share structural similarities with 7,8-Dihydropyrene-8-carboxylate, demonstrates the significance of these compounds in biological contexts (Dántola et al., 2008).
Photochromic Properties
Studies on compounds like 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene, which are structurally related to 7,8-Dihydropyrene-8-carboxylate, reveal photochromic properties and potential for application in molecular devices (Sawada et al., 2015).
DNA Interactions and Mutagenesis
- Covalent Complex with DNA: Benzo[a]pyrene, a compound similar to 7,8-Dihydropyrene-8-carboxylate, when attached to poly (G), undergoes metabolic reactions at the 7, 8, 9, and 10 positions, indicating complex interactions with DNA that can be relevant to understanding mutagenesis (Meehan et al., 1976).
Propiedades
Nombre del producto |
7,8-Dihydropyrene-8-carboxylate |
|---|---|
Fórmula molecular |
C17H12O2 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
1,2-dihydropyrene-1-carboxylic acid |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-8,14H,9H2,(H,18,19) |
Clave InChI |
KJCULGPSFZKSBJ-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C=CC3=C4C2=C(C1C(=O)O)C=CC4=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzoyl-[benzyl-[(2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]-methyl-ammonio]azanide](/img/structure/B1242313.png)
![4-amino-N'-[(E)-[3-bromo-5-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B1242314.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242315.png)
![1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1242316.png)
![3-(1H-indol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanohydrazide](/img/structure/B1242319.png)
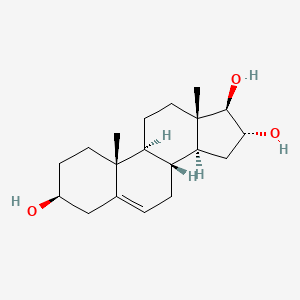
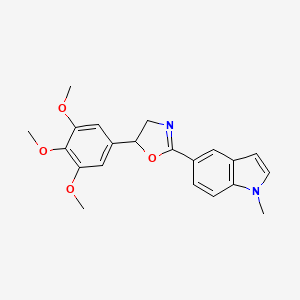
![(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1242325.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopropanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1242327.png)
